![molecular formula C10H10N2O3 B11895390 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 914201-24-4](/img/structure/B11895390.png)
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona es un compuesto químico que pertenece a la clase de las benzoazepinas. Este compuesto se caracteriza por un grupo nitro en la posición 8 y una estructura central de tetrahidrobenzo[c]azepinona. Las benzoazepinas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona generalmente implica la nitración de un precursor adecuado seguida de ciclización. Un método común implica la nitración de 2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona utilizando ácido nítrico y ácido sulfúrico como agentes nitrantes. La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar la introducción selectiva del grupo nitro en la posición deseada.
Métodos de Producción Industrial
La producción industrial de 8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción pueden conducir a una producción escalable de este compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo nitro puede ser reemplazado por otros grupos funcionales.
Oxidación: El núcleo de tetrahidrobenzo[c]azepinona se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbono, etanol como solvente.
Sustitución: Nucleófilos como aminas o tioles, solventes como dimetilformamida (DMF) o diclorometano (DCM).
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo, solventes como acetona o ácido acético.
Principales Productos Formados
Reducción: 8-Amino-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Derivados oxidados con grupos funcionales adicionales.
Aplicaciones Científicas De Investigación
8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos dirigidos a vías biológicas específicas.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona involucra su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares. Estas interacciones pueden conducir a la modulación de las vías biológicas, dando como resultado varios efectos terapéuticos. El compuesto puede dirigirse a enzimas, receptores u otras proteínas involucradas en procesos celulares críticos.
Comparación Con Compuestos Similares
Compuestos Similares
2,3,4,5-Tetrahidro-1H-benzo[c]azepin-1-ona: Carece del grupo nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.
8-Amino-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona: Una forma reducida del compuesto nitro con diferentes actividades biológicas.
8-Cloro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona: Contiene un grupo cloro en lugar de un grupo nitro, lo que lleva a diferentes reactividad y aplicaciones.
Singularidad
8-Nitro-2,3,4,5-tetrahidro-1H-benzo[c]azepin-1-ona es único debido a la presencia del grupo nitro, que imparte reactividad química y propiedades biológicas distintas. La capacidad de este compuesto para sufrir diversas transformaciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un tema valioso de estudio en la investigación científica.
Propiedades
Número CAS |
914201-24-4 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
8-nitro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10N2O3/c13-10-9-6-8(12(14)15)4-3-7(9)2-1-5-11-10/h3-4,6H,1-2,5H2,(H,11,13) |
Clave InChI |
ALCQEWWSZKXZPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




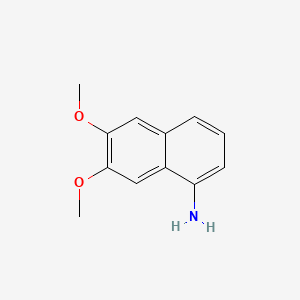

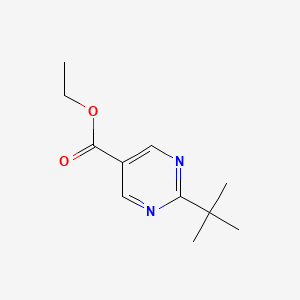
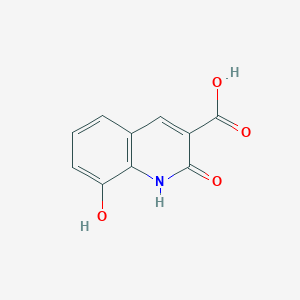


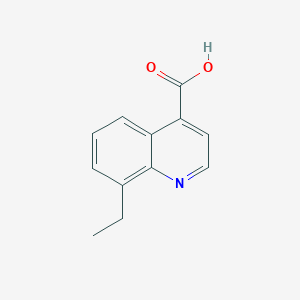


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
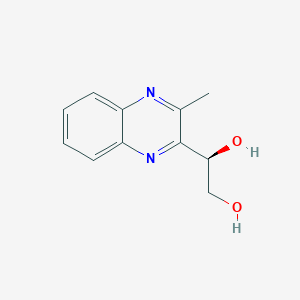
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
